5-Chloro-4-ethoxy-2-methoxyaniline
CAS No.:
Cat. No.: VC17794207
Molecular Formula: C9H12ClNO2
Molecular Weight: 201.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H12ClNO2 |
---|---|
Molecular Weight | 201.65 g/mol |
IUPAC Name | 5-chloro-4-ethoxy-2-methoxyaniline |
Standard InChI | InChI=1S/C9H12ClNO2/c1-3-13-8-5-9(12-2)7(11)4-6(8)10/h4-5H,3,11H2,1-2H3 |
Standard InChI Key | DNBXWUGOJMUTPG-UHFFFAOYSA-N |
Canonical SMILES | CCOC1=C(C=C(C(=C1)OC)N)Cl |
Introduction
Structural and Molecular Characteristics
Chemical Structure and Nomenclature
5-Chloro-4-ethoxy-2-methoxyaniline belongs to the class of substituted anilines, characterized by an amino group (-NH) attached to a benzene ring. The substituents are positioned at the 2-, 4-, and 5-positions:
-
Methoxy group (-OCH): Located at the 2-position.
-
Ethoxy group (-OCHCH): Located at the 4-position.
-
Chlorine atom (-Cl): Located at the 5-position.
The IUPAC name reflects this substitution pattern, while alternative nomenclature may describe it as a derivative of 4-ethoxy-2-methoxyaniline with a chlorine substituent. The SMILES notation for the compound is COc1cc(Cl)c(OCC)c(c1)N, and its InChiKey is WBSMIPLNPSCJFS-UHFFFAOYSA-N .
Table 1: Molecular Properties of 5-Chloro-4-ethoxy-2-methoxyaniline
Property | Value | Source |
---|---|---|
CAS Number | 1427380-72-0 | |
Molecular Formula | Calculated | |
Molecular Weight | 201.65 g/mol | Calculated |
SMILES | COc1cc(Cl)c(OCC)c(c1)N |
Synthesis and Manufacturing
Synthetic Pathways
Step | Reagents/Conditions | Yield | Source |
---|---|---|---|
Nitro Reduction | Hydrazine hydrate, FeCl, MeOH, reflux | 98% | |
Alkylation | Ethyl bromide, KCO, DMF | ~80% | Inferred |
Physicochemical Properties
Physical Characteristics
Data from structurally similar compounds, such as 5-chloro-2-methoxyaniline (melting point: 82°C) , suggest that the addition of an ethoxy group may slightly lower the melting point due to increased molecular flexibility. Solubility is expected to follow trends for polar aromatic amines, with moderate solubility in methanol, ethanol, and dichloromethane.
Table 3: Predicted Physical Properties
Property | Value (Predicted) | Basis of Prediction |
---|---|---|
Melting Point | 75–80°C | Analogous compounds |
Boiling Point | 300–310°C | Molecular weight comparison |
Density | 1.25–1.30 g/cm | Similar aromatic amines |
Chemical Reactivity
The amino group confers basicity (predicted pK ~4.5) , enabling reactions such as diazotization and acylation. Electron-withdrawing substituents (Cl, OCH) direct electrophilic substitution to the para position relative to the amino group.
Hazard | Precautionary Measures | Source |
---|---|---|
Skin irritation | Wear nitrile gloves | |
Respiratory toxicity | Use respiratory protection |
Industrial and Research Applications
Pharmaceutical Intermediates
Substituted anilines are critical intermediates in drug synthesis. For instance, tolvaptan impurities share structural motifs with this compound , suggesting potential roles in vasopressin receptor antagonists.
Agrochemical Development
The chlorine and ether substituents may enhance pesticidal activity, analogous to chlorinated aniline herbicides.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume